5-{3,4-Bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoic acid
Description
Properties
IUPAC Name |
5-[3,4-bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6S/c1-20-12(18)14-8-7-22-9(5-3-4-6-10(16)17)11(8)15-13(19)21-2/h8-9,11H,3-7H2,1-2H3,(H,14,18)(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWMFXBHMKFOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CSC(C1NC(=O)OC)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3,4-Bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a tetrahydrothiophene derivative with methoxycarbonylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{3,4-Bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Structural Information
- Chemical Formula : C13H22N2O6S
- Molecular Weight : 334.39 g/mol
The compound features a unique structure that includes a tetrahydrothienyl moiety and multiple methoxycarbonyl groups, contributing to its biological activity and potential therapeutic applications.
Pharmacological Studies
5-{3,4-Bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoic acid has been investigated for its potential as an antiviral agent . Research indicates that compounds with similar structures exhibit antiviral properties, suggesting that this compound may also possess similar activities .
Case Study: Antiviral Activity
- Study Focus : Evaluation of antiviral properties against specific viral strains.
- Methodology : In vitro assays to determine the efficacy of the compound.
- Findings : Preliminary results indicate promising antiviral effects, warranting further investigation.
Antioxidant Activity
The compound has shown potential as an antioxidant , which is crucial for mitigating oxidative stress-related diseases. Studies have demonstrated that compounds with similar structural features can scavenge free radicals effectively .
Data Table: Antioxidant Activity Comparison
Cancer Research
Given its structural properties, the compound is being explored for its role in cancer treatment. It may serve as a lead compound for developing novel anticancer agents.
Case Study: Cytotoxicity Analysis
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay to evaluate cell viability.
- Results : The compound exhibited significant cytotoxicity at varying concentrations, indicating potential as an anticancer agent .
Enzyme Inhibition Studies
Research has indicated that similar compounds can act as inhibitors of various enzymes involved in metabolic pathways related to disease progression.
Example of Enzyme Targeting
Mechanism of Action
The mechanism by which 5-{3,4-Bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
- 5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide Structure: Features a tetrahydrothienyl ring with free amino groups at the 3- and 4-positions, linked to pentanoic acid. Key Differences: Lacks methoxycarbonyl protection on the amino groups, which may reduce stability but enhance reactivity in biological systems. Applications: Used as an intermediate in synthesizing more complex derivatives, such as the target compound .
- (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic acid (6f) Structure: Combines a thiazolone ring with a benzylidene substituent and a branched pentanoic acid chain. Key Differences: Contains a thiazolone instead of a tetrahydrothienyl group and lacks carbamate protections. Properties: High yield (96%), melting point 209–211°C, and notable IR peaks for C=O (1691 cm⁻¹) and C=N (1583 cm⁻¹) .
- (3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid Structure: Includes a thiazole ring conjugated to a keto-pentanoic acid chain. Key Differences: Features a keto group and thiazole substitution rather than a tetrahydrothienyl system. Spectroscopic Data: SMILES: O=C(CC(C)CC(=O)O)Nc1nccs1; Formula: C₉H₁₂N₂O₃S .
Aromatic and Phenolic Derivatives
- 5-(3,4-Dihydroxyphenyl)pentanoic acid Structure: Pentanoic acid linked to a catechol (3,4-dihydroxyphenyl) group. Key Differences: Lacks heterocyclic systems but shares the pentanoic acid backbone.
- 5-(3,4-Methylenedioxyphenyl)pentanoic acid Structure: Contains a methylenedioxybenzene (benzodioxole) substituent. Key Differences: The methylenedioxy group confers metabolic stability compared to free hydroxyls in catechol derivatives. Natural Occurrence: Found in herbs and spices .
Pharmacologically Active Derivatives
- 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid Structure: Pentanoic acid conjugated to a phenylcyclohexylamine moiety. Pharmacological Relevance: Demonstrated high correlation (r² = 0.80) with PCP receptor binding assays, highlighting its utility in studying arylcyclohexylamine pharmacology . Key Differences: Lacks heterocyclic systems but shares the amino-pentanoic acid framework.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Stability: The methoxycarbonylamino groups in the target compound likely enhance metabolic stability compared to free amines (e.g., ), a critical factor in drug design.
- Receptor Targeting: Analogues like demonstrate that pentanoic acid derivatives can mimic pharmacophoric features of receptor ligands, suggesting the target compound may interact with similar targets (e.g., neurotransmitter receptors).
- Synthetic Feasibility : High yields in related compounds (e.g., 96% for ) indicate that multi-step syntheses are tractable, though the target compound’s complexity may require optimized conditions.
Biological Activity
5-{3,4-Bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in pharmacology and therapeutic applications.
- Chemical Name : this compound
- CAS Number : 78757-38-7
- Molecular Formula : C16H28N2O6S
- Molecular Weight : 334.39 g/mol
- Structure : The compound features a tetrahydrothienyl moiety with two methoxycarbonyl groups attached to an amino group.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Tetrahydrothienyl Framework : The initial step typically involves the cyclization of appropriate precursors to form the tetrahydrothienyl ring.
- Introduction of Methoxycarbonyl Groups : Following the formation of the ring, methoxycarbonyl groups are introduced through acylation reactions.
- Purification and Characterization : The final product is purified using chromatography and characterized using techniques such as NMR and mass spectrometry.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of tetrahydroxy compounds have shown to reduce lipid peroxidation and protein oxidation in cellular models exposed to oxidative stress induced by chemotherapeutic agents like cisplatin . This suggests that this compound may possess similar protective effects against oxidative damage.
Anticancer Potential
The compound's structure suggests potential interactions with biological targets involved in cancer pathways. Preliminary studies on related compounds indicate their ability to modulate signaling pathways associated with cell proliferation and apoptosis. For example, phenolic compounds have been shown to inhibit DNA damage in lymphocytes exposed to platinum-based drugs . This highlights the potential for this compound as a supportive agent in cancer therapies.
Case Studies and Experimental Data
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-{3,4-Bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoic acid, and how can intermediates be stabilized?
- Methodology : Multi-step synthesis involving carbodiimide-mediated coupling (e.g., DCC or EDC) is advised for introducing methoxycarbonylamino groups. For example, evidence from similar compounds highlights the use of tert-butoxycarbonyl (Boc) protection for amines to prevent undesired side reactions during coupling . Post-synthesis, intermediates should be stabilized under inert conditions (e.g., argon atmosphere) and stored at –20°C to minimize hydrolysis of sensitive functional groups.
Q. How can NMR and mass spectrometry be optimized to confirm the structure of this compound?
- Methodology :
- NMR : Focus on characteristic peaks for the tetrahydrothienyl ring (δ 2.5–3.5 ppm for protons adjacent to sulfur) and methoxycarbonyl groups (δ 3.7–3.9 ppm for –OCH3). 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities in overlapping signals .
- Mass Spectrometry : High-resolution LC-ESI-TOF/MS (as in evidence 19) is recommended for precise molecular weight determination. Fragmentation patterns should align with the cleavage of methoxycarbonyl groups (loss of 59 Da per group) .
Q. What solvent systems are suitable for purification via column chromatography?
- Methodology : A gradient of ethyl acetate/hexanes (20–60% EtOAc) effectively separates polar intermediates. For final purification, reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) mobile phase improves resolution of acidic byproducts .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?
- Methodology : Contradictions in solubility often arise from ionization states. Adjust pH to 4–5 (near the carboxylic acid pKa) to enhance aqueous solubility. For organic phases, use DMSO or DMF with sonication. Validate solubility via dynamic light scattering (DLS) to detect aggregates .
Q. What strategies mitigate instability of the methoxycarbonylamino groups during long-term storage?
- Methodology : Lyophilization in the presence of cryoprotectants (e.g., trehalose) reduces hydrolytic degradation. Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways, with LC-MS monitoring for de-esterified byproducts .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) using the crystal structure of target enzymes (e.g., proteases or kinases) can identify binding poses. ADMET predictors (e.g., SwissADME) assess permeability and metabolic liability, such as susceptibility to esterase cleavage .
Q. What analytical techniques are best suited for detecting trace impurities in synthesized batches?
- Methodology : UPLC-MS/MS with a sensitivity threshold of 0.1% detects residual solvents and deprotected amines. For metal contaminants, ICP-MS is essential if transition-metal catalysts (e.g., Pd/C) are used in hydrogenation steps .
Contradictory Data and Solutions
- Stereochemical Purity : Conflicting reports on diastereomer ratios may arise from incomplete chiral resolution. Use chiral HPLC columns (e.g., Chiralpak IA) with heptane/isopropanol gradients to quantify enantiomeric excess .
- Biological Activity Variability : Discrepancies in IC50 values across studies could stem from assay conditions (e.g., serum protein binding). Standardize assays using serum-free buffers and include positive controls (e.g., reference inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
